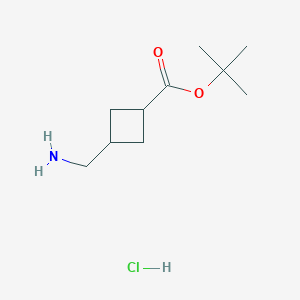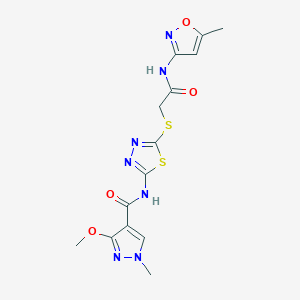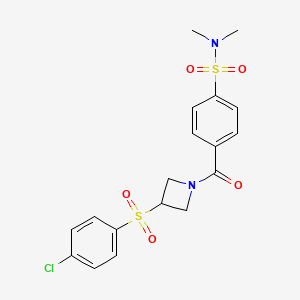![molecular formula C18H28N6O2 B2748504 3-(tert-butyl)-1-isopentyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898410-02-1](/img/structure/B2748504.png)
3-(tert-butyl)-1-isopentyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyrazolo[5,1-c][1,2,4]triazines are a class of compounds that have been studied for their structural and chemical properties . They are known to exhibit diverse conformational behavior depending on the nature of an annulated ring .
Synthesis Analysis
The synthesis of similar compounds, such as 7,8-dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines, has been achieved by reduction of triazine carbonyl with dehydrative aromatization in acidic media .Molecular Structure Analysis
The molecular structure of these compounds has been investigated using X-ray diffraction . The lengths and bond angles, as well as the packing of molecules in crystals, have been considered .Chemical Reactions Analysis
Reactions of lithium diorganylphosphides with 3-tert-butylpyrazolo[5,1-c][1,2,4]triazines have been studied, and the oxidation of the primary addition products afforded previously unknown (3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4-yl)phosphine oxides .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, 4-amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has a molecular weight of 200.26 .Scientific Research Applications
Heavy Oil Recovery Enhancement:
- Field Applications: Field cases in China, Turkey, and Oman have successfully demonstrated polymer flooding in heavy oil fields. However, maintaining polymer viscosity in surface injection facilities and under reservoir conditions remains a challenge .
Interdisciplinary Collaborations in Large Language Models (LLMs):
- Collaborations: Diverse collaborations within the LLM field have been observed. Papers related to LLMs in scholarly databases (e.g., Web of Science) show interdisciplinary interactions .
Polyheterocyclic Compounds and Anticancer Activity:
- Goal: Investigating the anticancer activity of these compounds aims to determine whether increasing the size of molecules correlates with enhanced anticancer effects .
Tropomyosin Receptor Kinase (TRK) Inhibition:
- Novel Pyrazolo [3,4-b]pyridine Derivatives: Researchers have designed and synthesized 38 pyrazolo [3,4-b]pyridine derivatives as potential TRK inhibitors .
Phosphorus-Containing 1,2,4-Triazines:
- Synthesis: Phosphorus-containing 1,2,4-triazines have been synthesized via recyclizations and direct P-functionalizations .
Structurally Related Triazine and Tetrazine Derivatives:
properties
IUPAC Name |
3-tert-butyl-7,9-dimethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O2/c1-11(2)8-9-24-16-19-14-13(15(25)22(7)17(26)21(14)6)23(16)10-12(20-24)18(3,4)5/h11H,8-10H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTPVMOMQNAOLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=NC3=C(N2CC(=N1)C(C)(C)C)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-7,9-dimethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2748422.png)
![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-chloro-2,2-dimethylpropanoate](/img/structure/B2748424.png)

![[2-Methyl-1-(2-nitrophenyl)sulfonylpiperazin-2-yl]methanol](/img/structure/B2748427.png)




![(4-chlorophenyl)[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]methanol](/img/structure/B2748437.png)



![2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone](/img/structure/B2748443.png)
